![molecular formula C11H19NO B2707325 1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one CAS No. 1549896-49-2](/img/structure/B2707325.png)
1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one
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Overview
Description
“1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C9H15NO. It contains a total of 27 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules. The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-ylmethyl)cyclohexanecarboxylic acid”, are as follows: Density: 1.1±0.1 g/cm3, Boiling Point: 385.7±15.0 °C at 760 mmHg, Vapour Pressure: 0.0±1.9 mmHg at 25°C, Enthalpy of Vaporization: 69.7±6.0 kJ/mol, Flash Point: 187.0±20.4 °C .Scientific Research Applications
Synthesis of Multi-Substituted Pyrrole Derivatives
This compound is used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .
Protease Activated Receptor 1 (PAR1) Antagonist
The compound has been used as a protease activated receptor 1 (PAR1) antagonist . PAR1 has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Improvement of Metabolic Stability
The compound has been used in the design and synthesis of fused 6/5 heterobicycle analogues with octahydrocyclopenta[c]pyridine or octahydrocyclopenta[c]pyran core scaffold by the insertion of heteroatom at C5 of octahydroindene ring aiming to improve metabolic stability .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are required for accurate results .
Safety and Hazards
Mechanism of Action
The mechanism of action of a pyrrole compound would depend on its specific structure and the functional groups it contains. It could interact with various targets in the body, such as enzymes, receptors, or DNA, and alter their function, leading to changes in biochemical pathways and cellular processes . The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical properties .
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the stability of the compound, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMLNFLLOPRBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC2CCCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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